Lipophilicity (LogP) Comparison
The target compound exhibits a predicted ACD/LogP of 2.01, which is substantially lower than the LogP of 3.1002 measured for 2-chloro-6-phenylnicotinic acid (CAS 69750-01-2), a direct analog lacking the 2-methoxy group on the phenyl ring . This 1.09 LogP unit difference corresponds to an approximately 12-fold difference in octanol-water partition coefficient, indicating significantly reduced lipophilicity conferred by the methoxy substituent .
Comparator (CAS 69750-01-2): 3.10
Δ = −1.09 (~12-fold lower)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.01 |
| Comparator Or Baseline | 2-Chloro-6-phenylnicotinic acid (CAS 69750-01-2): LogP = 3.1002 |
| Quantified Difference | ΔLogP = -1.09 (≈12-fold lower lipophilicity) |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module, predicted values |
Why This Matters
Lower LogP indicates reduced non-specific binding to lipid membranes and potentially improved aqueous solubility, which directly impacts experimental assay design and formulation strategy selection.
